molecular formula C10H11O5P B1312430 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate CAS No. 61260-15-9

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Cat. No. B1312430
CAS RN: 61260-15-9
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
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Patent
US08999985B2

Procedure details

To dry methanol (40 ml) was slowly added sodium (1.15 g, 50 mmol) at 0 under N2 atmosphere while stirring, then added dimethyl hydrogen phosphite (5.5 g, 50 mmol), and 2-formylbenzoic acid (5.25 g, 35 mmol). The ice bath was removed and the reaction mixture was stirred for 30 min at room temperature, and then the reaction mixture was slowly added methanesulfonic acid (5.5 g, 55 mmol) and concentrated at reduced pressure to give the crude residue. The crude residue was partitioned between DCM and cold water (100 ml each), and the organic phase was washed with water and brine, dried over sodium sulphate, filtered, and concentrated to give the crude product (5.7 g, 67%) as an off white solid, used in next step without further purification.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[Na].[P:2]([OH:7])([O:5][CH3:6])[O:3][CH3:4].[CH:8]([C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])=O.CS(O)(=O)=O>CO>[O:13]=[C:12]1[C:11]2[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]([P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4])[O:14]1 |^1:0|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
P(OC)(OC)O
Step Three
Name
Quantity
5.25 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)O)C=CC=C1
Step Four
Name
Quantity
5.5 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min at room temperature
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude residue
CUSTOM
Type
CUSTOM
Details
The crude residue was partitioned between DCM and cold water (100 ml each)
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1OC(C2=CC=CC=C12)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.